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molecular formula C7H10BrNOS B1509713 2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol

2-(5-Bromo-4-methylthiazol-2-yl)propan-2-ol

Cat. No. B1509713
M. Wt: 236.13 g/mol
InChI Key: AQYIOGGVQCWODA-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

2-(4-Methylthiazol-2-yl)propan-2-ol (321 mg 2.04 mmol) and NBS (404 mg 2.25 mmol) was stirred in DMF (10 mL) at room temperature for 2 hours under nitrogen. The mixture was diluted with EtOAc (50 mL) and washed with water (2×20 ml), then brine, dried over sodium sulfate and concentrated to give an oil which was purified by ISCO CombiFlash® chromatography eluting with Heptane:EtOAc (100:0 to 0:100 over 20 CV) to the product as a pale yellow oil (296 mg 61%).
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
404 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:7]([OH:10])([CH3:9])[CH3:8])[S:5][CH:6]=1.C1C(=O)N([Br:18])C(=O)C1>CN(C=O)C.CCOC(C)=O>[Br:18][C:6]1[S:5][C:4]([C:7]([OH:10])([CH3:9])[CH3:8])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
321 mg
Type
reactant
Smiles
CC=1N=C(SC1)C(C)(C)O
Name
Quantity
404 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by ISCO CombiFlash® chromatography
WASH
Type
WASH
Details
eluting with Heptane:EtOAc (100:0 to 0:100 over 20 CV) to the product as a pale yellow oil (296 mg 61%)

Outcomes

Product
Name
Type
Smiles
BrC1=C(N=C(S1)C(C)(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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